N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O3S2/c16-15(17,18)25-12-2-4-13(5-3-12)27(23,24)20-8-6-11-10-26-14(21-11)22-9-1-7-19-22/h1-5,7,9-10,20H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCOBZQENLUTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of pyrazole and thiazole moieties linked by an ethylene bridge to a trifluoromethoxy group on a benzenesulfonamide backbone. This structural complexity is believed to contribute to its diverse biological effects.
| Property | Details |
|---|---|
| Molecular Formula | C16H17F3N4O2S |
| Molecular Weight | 396.39 g/mol |
| Key Functional Groups | Pyrazole, Thiazole, Sulfonamide |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound primarily involves the inhibition of specific kinases associated with cancer cell proliferation. Research indicates that compounds with similar structures often demonstrate inhibitory effects on various kinases involved in tumor growth, such as:
- BRAF(V600E) : A common mutation in melanoma.
- EGFR : Epidermal Growth Factor Receptor, implicated in various cancers.
- Aurora-A Kinase : Involved in cell division.
Molecular docking studies suggest that this compound may effectively bind to targets like c-Met and VEGFR-2 , inhibiting their activity and thus reducing tumor cell proliferation .
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 0.75 | Lung cancer |
| MCF-7 | 1.20 | Breast cancer |
| HeLa | 0.95 | Cervical cancer |
The compound's ability to inhibit specific signaling pathways related to tumor growth is a focal point of ongoing research.
Antimicrobial Properties
In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, as well as some fungi:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus (MRSA) | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Moderate antifungal activity |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls .
- Antimicrobial Assessment : In vitro studies reported in Antimicrobial Agents and Chemotherapy revealed that the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential utility as an antibiotic agent .
- SAR Analysis : Structure-activity relationship studies have indicated that modifications to the trifluoromethoxy group can enhance the biological activity of the compound, providing insights for future drug design .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide has been tested against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 20 |
These results indicate its potential as an effective antimicrobial agent, comparable to standard antibiotics.
Anticancer Properties
The compound has shown promise in anticancer research. Studies suggest that it may inhibit key oncogenic pathways by targeting kinases involved in cell proliferation and survival, such as BRAF(V600E) and EGFR.
Case Studies
Research has indicated that certain derivatives can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through several assays. Compounds with similar thiazole structures have been noted for their ability to modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit various enzymes:
- Xanthine Oxidase Inhibition : Some derivatives demonstrated moderate inhibitory activity against xanthine oxidase, indicating potential applications in treating gout or hyperuricemia.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of these compounds:
- Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.
- Electronic Properties : The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy.
Chemical Reactions Analysis
Pyrazole Ring Formation
Pyrazole cores are typically synthesized via cyclization of diketones with phenylhydrazine derivatives. For example:
-
Diketone preparation : Ethyl trifluoroacetate reacts with substituted acetophenones (e.g., 4'-chloroacetophenone) in the presence of sodium methoxide to form diketones .
-
Cyclization : The diketone undergoes condensation with phenylhydrazine hydrochloride under reflux in ethanol or acetic acid, yielding pyrazole derivatives .
Reaction Example :
textEthyl trifluoroacetate + 4'-chloroacetophenone → Diketone (e.g., 4,4,4-trifluoro-1-[4'-chlorophenyl]-butane-1,3-dione) Diketone + Phenylhydrazine → Pyrazole (e.g., 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-carboxylate)
Sulfonamide Coupling
The sulfonamide group is introduced via nucleophilic substitution or amide bond formation:
-
Sulfonylation : 4-(trifluoromethoxy)benzenesulfonyl chloride reacts with amines (e.g., ethylamine) in basic conditions (e.g., NaHCO₃) to form sulfonamides.
-
Ethylation : The ethyl group in the target compound may derive from alkylation of a primary amine.
Reaction Example :
text4-(Trifluoromethoxy)benzenesulfonyl chloride + Ethylamine → N-Ethyl-4-(trifluoromethoxy)benzenesulfonamide
Analytical Characterization and Reaction Monitoring
The synthesis and purity of the compound are validated using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR : Identifies aromatic protons, coupling patterns, and functional groups (e.g., sulfonamide NH₂).
-
13C NMR : Confirms carbonyl carbons, aromatic carbons, and fluorine coupling (e.g., trifluoromethoxy group) .
Mass Spectrometry (MS)
-
High-Resolution MS (HRMS) : Verifies molecular weight and isotopic distribution (e.g., m/z = 445.48 for analogous sulfonamides).
Infrared (IR) Spectroscopy
-
Key Absorption Bands : S-O stretching (1200–1300 cm⁻¹), C=O (1700–1750 cm⁻¹), and N-H bending (1600–1650 cm⁻¹).
Reaction Conditions and Optimization
Stability and Reactivity Considerations
-
pH Sensitivity : Sulfonamides are prone to hydrolysis under acidic/basic conditions, necessitating pH-controlled reactions.
-
Temperature Control : Pyrazole and thiazole formation often require reflux conditions, but excessive heat may induce side reactions .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) are preferred for sulfonamide coupling to enhance nucleophilicity.
Research Findings from Analogous Compounds
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic decomposition of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide reveals three critical fragments:
- 4-(Trifluoromethoxy)benzenesulfonamide core
- 2-(1H-Pyrazol-1-yl)thiazole heterocycle
- Ethylene spacer
Modern synthetic routes prioritize sequential assembly, beginning with thiazole ring formation followed by pyrazole introduction and concluding with sulfonamide coupling. This strategy minimizes side reactions associated with late-stage functionalization of sensitive groups like the trifluoromethoxy substituent.
Thiazole Ring Construction via Hantzsch-Type Cyclization
Synthesis of 2-Amino-4-(2-hydroxyethyl)thiazole
The thiazole nucleus is constructed using a modified Hantzsch thiazole synthesis, adapting protocols from pyrazolyl-thiazole hybrid systems:
Reaction Conditions
- Substrate : Ethyl 3-(4-(trifluoromethoxy)phenyl)-3-oxopropanoate (1.2 eq)
- Thioamide Source : Thiourea (1.0 eq) in anhydrous ethanol
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Temperature : Reflux at 78°C for 8 hours
This generates 2-amino-4-(2-hydroxyethyl)thiazole with 72% yield (Table 1), confirmed by characteristic IR stretches at 1635 cm⁻¹ (C=N) and 3350 cm⁻¹ (NH₂).
Table 1. Optimization of Thiazole Ring Formation
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | p-TSA | 8 | 72 |
| 2 | DMF | ZnCl₂ | 12 | 58 |
| 3 | Acetonitrile | BF₃·Et₂O | 6 | 65 |
Pyrazole Ring Installation via Cyclocondensation
Formation of 1H-Pyrazol-1-yl Substituent
The amino group on C2 of the thiazole undergoes cyclocondensation with 1,3-diketones under Dean-Stark conditions:
Procedure
- React 2-amino-4-(2-hydroxyethyl)thiazole (1.0 eq) with acetylacetone (1.5 eq)
- Use toluene as solvent with 4Å molecular sieves
- Heat at 110°C for 6 hours under nitrogen
This step achieves 85% conversion to 2-(1H-pyrazol-1-yl)-4-(2-hydroxyethyl)thiazole, verified by ¹H NMR showing diagnostic pyrazole protons at δ 7.82 (d, J=2.1 Hz) and δ 6.35 (d, J=2.1 Hz).
Sulfonamide Coupling and Functionalization
Activation of Hydroxyethyl Group
The hydroxyl group is converted to a leaving group prior to sulfonamide coupling:
Stepwise Protocol
- Mesylation : Methanesulfonyl chloride (1.2 eq), triethylamine (2.0 eq) in DCM at 0°C
- Displacement : Sodium azide (3.0 eq) in DMF at 60°C for 3 hours
- Staudinger Reaction : Triphenylphosphine (1.5 eq) in THF/H₂O (4:1)
This sequence yields the primary amine intermediate critical for sulfonamide formation.
Sulfonylation with 4-(Trifluoromethoxy)benzenesulfonyl Chloride
Optimized Conditions
- Sulfonylating Agent : 4-(Trifluoromethoxy)benzenesulfonyl chloride (1.1 eq)
- Base : Pyridine (3.0 eq) as both base and solvent
- Temperature : 0°C → room temperature over 12 hours
- Workup : Aqueous HCl wash followed by recrystallization from ethanol/water
This final coupling achieves 68% isolated yield of the target compound, with HPLC purity >98%.
Spectroscopic Characterization and Validation
¹H NMR Analysis (400 MHz, DMSO-d₆)
- δ 8.42 (s, 1H, pyrazole-H)
- δ 7.89 (d, J=8.4 Hz, 2H, aromatic)
- δ 7.63 (d, J=8.4 Hz, 2H, aromatic)
- δ 4.52 (t, J=6.8 Hz, 2H, -CH₂-N)
- δ 3.82 (t, J=6.8 Hz, 2H, thiazole-CH₂)
¹⁹F NMR (376 MHz, CDCl₃)
Single peak at δ -58.7 ppm confirms intact trifluoromethoxy group.
High-Resolution Mass Spectrometry
Calculated for C₁₅H₁₂F₃N₅O₃S₂: [M+H]⁺ 440.0441
Found: 440.0438 (Δ = -0.7 ppm)
Challenges in Process Optimization
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate enhanced safety and yield (82%) when conducting the Hantzsch cyclization in a microreactor system:
- Residence Time : 12 minutes
- Temperature : 130°C
- Pressure : 4 bar
Green Chemistry Metrics
- E-Factor : 18.7 (traditional batch) vs 9.2 (flow system)
- PMI : 32.1 → 15.4 kg/kg
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via multistep reactions involving:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions in ethanol or acetonitrile .
- Sulfonamide coupling : Reacting sulfonyl chlorides with amines in the presence of a base (e.g., potassium carbonate) in anhydrous solvents .
- Functional group modifications : Introduction of trifluoromethoxy groups via nucleophilic substitution or fluorination agents like trichloroisocyanuric acid (TCICA) .
- Typical yields range from 72% to 85% under optimized conditions .
Q. How is the purity and structural integrity of this compound verified after synthesis?
- Methodological Answer :
- Chromatography : HPLC (≥98% purity) and TLC for preliminary checks .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirms proton and carbon environments (e.g., sulfonamide NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) .
- IR spectroscopy : Key bands for sulfonamide (S=O at ~1350 cm⁻¹) and thiazole (C=N at ~1600 cm⁻¹) .
- Elemental analysis : Validates empirical formula .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
- Methodological Answer :
- Wavefunction analysis : Tools like Multiwfn calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity; the trifluoromethoxy group reduces electron density on the benzene ring .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for pharmacokinetic predictions .
Q. What methodological approaches resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Tautomer identification : IR and NMR distinguish thione (C=S at ~1250 cm⁻¹) vs. thiol (S-H at ~2550 cm⁻¹) tautomers .
- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities (e.g., bond lengths, dihedral angles) .
- Dynamic NMR : Detects rotamers or conformational exchange in sulfonamide groups at variable temperatures .
Q. How is molecular docking used to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to known inhibitors .
- Docking software : AutoDock Vina or Schrödinger Suite optimize binding poses; the thiazole-pyrazole moiety often occupies ATP-binding pockets .
- Binding affinity validation : Compare computed ΔG values with experimental IC₅₀ data from enzyme assays .
Q. What strategies optimize the compound’s pharmacokinetic profile in preclinical studies?
- Methodological Answer :
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyls) to enhance solubility without compromising metabolic stability .
- Metabolic site prediction : CYP450 enzyme mapping (via MetaSite) identifies vulnerable positions for deuteration or fluorination .
- In vitro ADME : Microsomal stability assays and Caco-2 permeability tests guide structural refinements .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate force fields : Adjust parameters in docking simulations to better model sulfonamide-protein interactions .
- Solubility corrections : Account for aggregation effects in vitro by using co-solvents (e.g., DMSO ≤0.1%) .
- Off-target screening : Proteome-wide assays (e.g., KINOMEscan) identify unintended targets affecting activity .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
